molecular formula C24H23ClN2O6 B183938 Caged Ca2+ channel antagonist CAS No. 154026-67-2

Caged Ca2+ channel antagonist

Cat. No.: B183938
CAS No.: 154026-67-2
M. Wt: 470.9 g/mol
InChI Key: VAVYUNPZDNCJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caged Ca²⁺ channel antagonists are chemically modified derivatives of traditional calcium channel blockers (CCBs) engineered for precise spatiotemporal control in experimental settings. These compounds remain biologically inert until exposed to specific wavelengths of light, which cleave a photolabile "caging" group (e.g., nitrobenzyl or DM-nitrophen) to release the active antagonist . This photolysis enables researchers to acutely modulate Ca²⁺ channel activity in localized cellular regions or at defined timepoints, making them indispensable tools for studying Ca²⁺-dependent signaling pathways, neurotransmitter release, and channel gating kinetics . A prominent example is the caged antagonist with CAS 154026-67-2, which is used to investigate Ca²⁺ channel dynamics without systemic interference .

Properties

CAS No.

154026-67-2

Molecular Formula

C24H23ClN2O6

Molecular Weight

470.9 g/mol

IUPAC Name

dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1-[(2-nitrophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23ClN2O6/c1-14-20(23(28)32-3)22(17-10-6-7-11-18(17)25)21(24(29)33-4)15(2)26(14)13-16-9-5-8-12-19(16)27(30)31/h5-12,22H,13H2,1-4H3

InChI Key

VAVYUNPZDNCJHH-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1CC2=CC=CC=C2[N+](=O)[O-])C)C(=O)OC)C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1CC2=CC=CC=C2[N+](=O)[O-])C)C(=O)OC)C3=CC=CC=C3Cl)C(=O)OC

Synonyms

CAGED CA2+ CHANNEL ANTAGONIST

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Calcium Channel Antagonists

Pharmacological and Structural Diversity

Calcium channel antagonists are classified by their target channel subtypes (L-, T-, N-, P/Q-, R-type) and chemical structures. Below is a comparative analysis:

Table 1: Key Characteristics of Major Ca²⁺ Channel Antagonist Classes
Compound Class Example Drugs Primary Target Selectivity Therapeutic Use Research Use Binding Site Characteristics
Dihydropyridines Nifedipine, Amlodipine L-type High for L Hypertension, Angina Studying L-type function External pore interface at subunit junctions
Phenylalkylamines Verapamil L-type Moderate Arrhythmias Electrophysiology Pore-blocking via intracellular vestibule
Benzothiazepines Diltiazem L-type Moderate Angina, Arrhythmias Cardiac studies Allosteric modulation of voltage sensors
T-type Antagonists (S)-5 (4-aminomethyl-4-fluoropiperidine) T-type High for T CNS disorders (e.g., epilepsy) Neurological research Undetermined; likely distinct conformational binding
Mibefradil Ro 40-5967 T-type > L/N/P/Q Broad Withdrawn (drug interactions) Tool for multi-channel inhibition State-dependent, preferential block of inactivated channels
Caged Antagonists CAS 154026-67-2 Variable Depends on active form None (research-only) Spatiotemporal studies Same as active form post-uncaging; inert in caged state

Mechanistic Differences

  • L-type Antagonists : Dihydropyridines (e.g., nifedipine) act as allosteric modulators, stabilizing closed states by binding extracellularly at subunit interfaces . Phenylalkylamines (e.g., verapamil) physically occlude the pore, while benzothiazepines (e.g., diltiazem) alter voltage-sensor dynamics .
  • T-type Antagonists : Compounds like (S)-5 selectively inhibit T-type channels, which are critical in neuronal pacemaking and hormone secretion. Their CNS efficacy without cardiovascular effects highlights subtype-specific targeting .
  • Mibefradil : Blocks multiple channel types with higher T-type affinity. Its state-dependent binding (preference for inactivated channels) explains reduced cardiac side effects compared to L-type blockers .
  • Caged Antagonists : Inert until light exposure, enabling precise activation. For example, flash photolysis of caged compounds allows acute inhibition of Ca²⁺ influx in synaptic terminals to study exocytosis .

Structural Insights from Crystallography

Cryo-EM and crystallographic studies (e.g., on CaVAb channels) show dihydropyridines bind at the lipid-facing pore interface, whereas phenylalkylamines penetrate deeper into the pore . These structural differences correlate with their distinct mechanisms: dihydropyridines modulate gating, while phenylalkylamines obstruct ion permeation . Caged antagonists, by contrast, incorporate bulky photolabile groups that sterically hinder activity until removed .

Q & A

Q. How do researchers select appropriate caged Ca²⁺ compounds for experimental applications?

Methodological considerations include:

  • Photolysis efficiency : Compounds like NP-EGTA exhibit a high quantum yield (0.23) and a 12,500-fold decrease in Ca²⁺ affinity post-UV exposure, enabling rapid Ca²⁺ release .
  • Ion selectivity : NP-EGTA’s low Mg²⁺ sensitivity (Kd = 9 mM) minimizes interference with physiological Mg²⁺ levels .
  • Solubility and cell permeability : Cell-impermeant forms (e.g., NP-EGTA tetrapotassium salt) are ideal for controlled extracellular or intracellular (via microinjection) Ca²⁺ uncaging .

Q. What experimental setups are critical for photolysis of caged Ca²⁺ in electrophysiological studies?

Key components include:

  • UV photolysis systems : XF-10 photolysis apparatus with controlled flash duration and intensity to uncage Ca²⁺ without damaging cells .
  • Whole-cell patch-clamp configuration : Maintain a holding potential (e.g., −70 mV) to prevent voltage-gated Ca²⁺ channel interference during Ca²⁺ release measurements .
  • Buffering solutions : Use Ca²⁺-free or Ca²⁺-replete media to isolate ER/store-operated contributions .

Q. How are Ca²⁺ signals quantified post-uncaging, and what statistical methods validate these measurements?

  • Fluorescence imaging : Fluo-4 or similar dyes measure nucleoplasmic or cytosolic Ca²⁺, with signals normalized as %ΔF/F₀ (baseline-subtracted fluorescence) .
  • Spatial resolution : Confocal microscopy or region-of-interest selection (e.g., DRAQ5 for nucleoplasm) enhances specificity .
  • Statistical analysis : Data presented as mean ± SEM with Student’s t-test for significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictory data when ER Ca²⁺ depletion alters caged NAADP-evoked signals?

  • Mechanistic dissection : Pretreatment with CPA (ER Ca²⁺-ATPase inhibitor) reduces NAADP-induced Ca²⁺ peaks, suggesting ER-store interplay with lysosomal Ca²⁺ .
  • Comparative pharmacology : Use antagonists like Ned-19 (NAADP-specific) alongside IP3/cADPR pathway inhibitors to isolate NAADP’s role in acidic stores .
  • Kinetic modeling : Analyze time-dependent Ca²⁺ decay rates to distinguish direct channel effects from secondary ER Ca²⁺ release .

Q. What advanced techniques improve spatiotemporal precision in caged Ca²⁺ experiments?

  • Two-photon uncaging : Enables subcellular targeting (e.g., dendritic spines) with minimal phototoxicity .
  • Localized perfusion : Microinjection or electroporation delivers caged compounds to specific compartments (e.g., nucleoplasm) .
  • Dynamic clamp systems : Integrate real-time Ca²⁺ feedback to simulate physiological Ca²⁺ oscillations during uncaging .

Q. How do single-channel studies using caged Ca²⁺ clarify RyR or L-type channel gating dynamics?

  • Transient vs. steady-state activation : Laser photolysis of caged Ca²⁺ reveals rapid RyR activation followed by slow inactivation, inconsistent with steady-state models .
  • Cooperativity analysis : Apply sequential UV flashes to test Ca²⁺-induced Ca²⁺ release (CICR) thresholds in cardiac myocytes .
  • Antagonist co-application : Combine caged Ca²⁺ with channel blockers (e.g., diltiazem for L-type) to isolate voltage-independent effects .

Q. What methodologies enable subcellular targeting of caged Ca²⁺ antagonists in lysosomal or nuclear compartments?

  • Organelle-specific probes : Caged NAADP (lysosomal) or caged ET-1 (nuclear) paired with TPC2 or ETA/ETB receptor antagonists .
  • Compartmentalized fluorescence : Dual-dye systems (e.g., DRAQ5 for nuclei + Fluo-4 for cytosol) track Ca²⁺ diffusion across membranes .
  • Pharmacological validation : Pre-incubate cells with BAPTA-AM (cytosolic Ca²⁺ chelator) to confirm nuclear-specific signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.